molecular formula C7H7NO B12955825 3-Formylbicyclo[1.1.1]pentane-1-carbonitrile

3-Formylbicyclo[1.1.1]pentane-1-carbonitrile

Cat. No.: B12955825
M. Wt: 121.14 g/mol
InChI Key: UKQACJKBLIDXLR-UHFFFAOYSA-N
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Description

3-Formylbicyclo[1.1.1]pentane-1-carbonitrile is a bicyclic compound featuring a strained bicyclo[1.1.1]pentane core substituted with a formyl (-CHO) group at the 3-position and a nitrile (-CN) group at the 1-position. This unique structure imparts high reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The formyl group enables diverse functionalization (e.g., condensation, reduction), while the nitrile enhances stability and electronic properties .

Properties

IUPAC Name

3-formylbicyclo[1.1.1]pentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c8-4-6-1-7(2-6,3-6)5-9/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQACJKBLIDXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C#N)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylbicyclo[1.1.1]pentane-1-carbonitrile typically involves the construction of the bicyclo[1.1.1]pentane core followed by functionalization. One common method is the photochemical addition of propellane to diacetyl, which constructs the bicyclo[1.1.1]pentane core . The formed diketone can then undergo further transformations to introduce the formyl and carbonitrile groups.

Industrial Production Methods

Large-scale production of bicyclo[1.1.1]pentane derivatives often involves flow photochemical methods, which allow for the construction of the bicyclo[1.1.1]pentane core on a kilogram scale within a day . This method is efficient and scalable, making it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Formylbicyclo[1.1.1]pentane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The formyl and carbonitrile groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products

    Oxidation: 3-Formylbicyclo[1.1.1]pentane-1-carboxylic acid.

    Reduction: 3-Formylbicyclo[1.1.1]pentane-1-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Formylbicyclo[1.1.1]pentane-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Formylbicyclo[1.1.1]pentane-1-carbonitrile involves its interaction with molecular targets through its functional groups. The formyl group can form hydrogen bonds, while the carbonitrile group can participate in dipolar interactions. These interactions can affect the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Reactivity Insights

  • Electronic Effects: The formyl group in this compound is electron-withdrawing, polarizing the bicyclic core and facilitating nucleophilic attacks at the carbonyl carbon. In contrast, the amino group (in its HCl salt form) is electron-donating, enhancing solubility but reducing electrophilicity . Bromo and tert-butyl substituents exert steric and electronic effects, with bromo favoring cross-coupling reactions and tert-butyl improving metabolic stability in drug candidates .
  • Synthetic Accessibility: The amino derivative is synthesized via coupling reactions (e.g., with triethylamine and sulfonamide intermediates) in 72% yield . Bromo and phenyl derivatives are commercially available, with prices reflecting their synthetic complexity (e.g., bromo derivative: $843–$4,052/g) . The formyl analog is less documented in the evidence but is inferred to require specialized oxidation or formylation protocols .

Biological Activity

3-Formylbicyclo[1.1.1]pentane-1-carbonitrile is a bicyclic compound with notable potential in medicinal chemistry due to its unique structural features, including a formyl group and a carbonitrile functional group attached to a bicyclo[1.1.1]pentane framework. This article explores the biological activity of this compound, focusing on its interactions, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C8H7NC_8H_7N, and its structure can be represented as follows:

Structure C8H7N\text{Structure }\quad \text{C}_8\text{H}_7\text{N}

The presence of both electron-withdrawing (carbonitrile) and electron-donating (formyl) groups makes this compound an interesting candidate for various chemical reactions and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential areas of application:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can have implications in drug development for diseases such as cancer and neurodegenerative disorders .
  • Pharmacokinetics : Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential, particularly in oral bioavailability and metabolic stability .
  • Molecular Interactions : The functional groups present allow for interactions with biomolecules, which could modulate various biological pathways.

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Modulation : By interacting with active sites on enzymes, the compound may alter enzyme activity, leading to therapeutic effects.
  • Receptor Interaction : The compound could bind to specific receptors, influencing signaling pathways involved in disease processes.

Case Study 1: Enzyme Inhibition

A study demonstrated that modifications to the bicyclo[1.1.1]pentane structure can enhance enzyme inhibition properties compared to traditional phenyl ring structures. The introduction of the bicyclic motif improved passive permeability and solubility in a mouse model, indicating potential for oral absorption in drug formulations .

Case Study 2: Pharmacodynamics

Research exploring the pharmacodynamics of compounds similar to this compound revealed significant improvements in absorption characteristics when compared to conventional compounds used in γ-secretase inhibition studies . This suggests that structural modifications can lead to enhanced therapeutic profiles.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameCAS NumberKey Features
Bicyclo[1.1.1]pentane-1-acetic acid, 3-formyl-, 1,1-dimethylethyl ester1113001-78-7Contains acetic acid moiety
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate115913-32-1Contains dicarboxylic acid groups
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate94994-15-7Hydroxymethyl instead of formyl

This compound stands out due to its combination of functional groups that enhance reactivity and potential biological activity compared to other similar compounds.

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